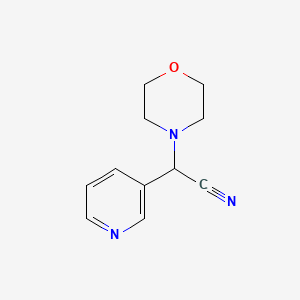
Morpholin-4-yl(pyridin-3-yl)acetonitrile
Cat. No. B1267249
Key on ui cas rn:
36740-09-7
M. Wt: 203.24 g/mol
InChI Key: SFXNZFATUMWBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05194441
Procedure details


133 g (0.70 mol) of alpha-morpholino-3-pyridylacetonitrile, 25.7 g (0.07 mol) of tetrabutylammonium iodide, 278 g (3.5 mol) of 50% strength NaOH, 250 ml (2.65 mol) of isopropyl bromide and 300 ml of toluene, as a two-phase system, were heated at 50° C. for 4 hours with thorough mixing. Working up was carried out by adding water, separating the phases and washing the organic phase three times with water. After the solvent had been distilled off, the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C. After 2 hours, the mixture was brought to pH 9 with 50% strength NaOH and was extracted with toluene. The organic phase was washed three times with water and the wash solution was extracted 4 times with toluene. The collected toluene extracts were dried over Na2SO4 and filtered and the filtrate was evaporated down. The product was obtained as a dark oil.






Identifiers


|
REACTION_CXSMILES
|
O1CCN(C([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)C#N)CC1.[OH-:16].[Na+].[CH:18](Br)([CH3:20])[CH3:19].[C:22]1(C)C=CC=CC=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:18]([C:20]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:16])([CH3:22])[CH3:19] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C(C#N)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)Br
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separating the phases
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the organic phase three times with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the solvent had been distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the crude product in the form of an oil was added dropwise to half-concentrated H2SO4 at 60° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed three times with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the wash solution was extracted 4 times with toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The collected toluene extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained as a dark oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
